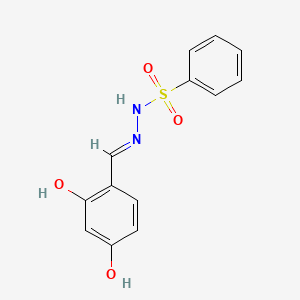![molecular formula C16H13Br3N2O4 B11980332 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide](/img/structure/B11980332.png)
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C16H13Br3N2O4 and a molecular weight of 537.005 g/mol . This compound is characterized by the presence of multiple functional groups, including a benzamide core, a nitrophenoxy group, and tribromoethyl substituents. It is often used in research settings due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide typically involves multiple steps:
Bromination: The addition of bromine atoms to the ethyl chain.
Amidation: The formation of the benzamide core by reacting the intermediate with a suitable amine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide can be compared with other similar compounds:
4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide: Similar structure but with a naphthyloxy group instead of a nitrophenoxy group.
4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide: Contains a methoxy group instead of a nitro group.
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide: Features an amino group instead of a phenoxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.
Eigenschaften
Molekularformel |
C16H13Br3N2O4 |
|---|---|
Molekulargewicht |
537.0 g/mol |
IUPAC-Name |
4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-10-5-7-11(8-6-10)14(22)20-15(16(17,18)19)25-13-4-2-3-12(9-13)21(23)24/h2-9,15H,1H3,(H,20,22) |
InChI-Schlüssel |
HNEXAIMZPAGMHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide](/img/structure/B11980258.png)
![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B11980260.png)



![3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11980276.png)

![N-(3-methoxyphenyl)-2-({5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B11980301.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11980305.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11980313.png)
![Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-](/img/structure/B11980320.png)
